

Spectroscopic Comparison of **tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate** and Related Compounds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate*

Cat. No.: B068817

[Get Quote](#)

For researchers and professionals in drug development and organic synthesis, a thorough understanding of the structural characteristics of key intermediates is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for **tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate** and several structurally related analogs. The compiled data, presented in clear tabular format, serves as a valuable resource for compound identification and characterization.

NMR Data Comparison

The following tables summarize the key ¹H and ¹³C NMR chemical shifts for **tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate** and a selection of similar compounds. These analogs share the core bicyclic indoline structure with variations in the substituent at the 2-position, providing a basis for understanding structure-spectra correlations.

Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)

Compound Name	δ 3.87 – 3.78 (m, 1H)	δ 3.73 – 3.63 (m, 2H)	δ 3.40 – 3.26 (m, 2H)	δ 1.46 (s, 9H)	Other Key Signals (δ ppm)
tert-Butyl 2-(hydroxymethyl)indolinecarboxylate	3.87 – 3.78	3.73 – 3.63	3.40 – 3.26	1.46	1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.45 – 1.32 (m, 1H)
tert-Butyl 2-methylpyrrolidine-1-carboxylate	3.90 – 3.81 (m, 1H)	-	3.39 – 3.28 (m, 2H)	1.45	1.97 (ddt, J = 12.0, 9.5, 7.4 Hz, 1H), 1.92 – 1.72 (m, 2H), 1.58 – 1.48 (m, 1H), 1.14 (d, J = 6.3 Hz, 3H)
tert-Butyl 2-cyclohexylpyrrolidine-1-carboxylate	3.87 – 3.80 (m, 1H)	-	3.38 – 3.25 (m, 2H)	1.46	1.94 – 1.73 (m, 4H), 1.72 – 1.53 (m, 6H), 1.29 – 1.07 (m, 5H), 1.00 – 0.86 (m, 2H)
tert-Butyl 2-(2,2-dimethylpropyl)pyrrolidine-1-carboxylate	3.87 – 3.78 (m, 1H)	-	3.36 – 3.23 (m, 2H)	1.46	2.00 – 1.73 (m, 3H), 1.72 – 1.65 (m, 1H), 1.65 – 1.57 (m, 1H), 1.21 (dd, J = 13.5, 10.2 Hz, 1H), 0.94 (s, 9H)

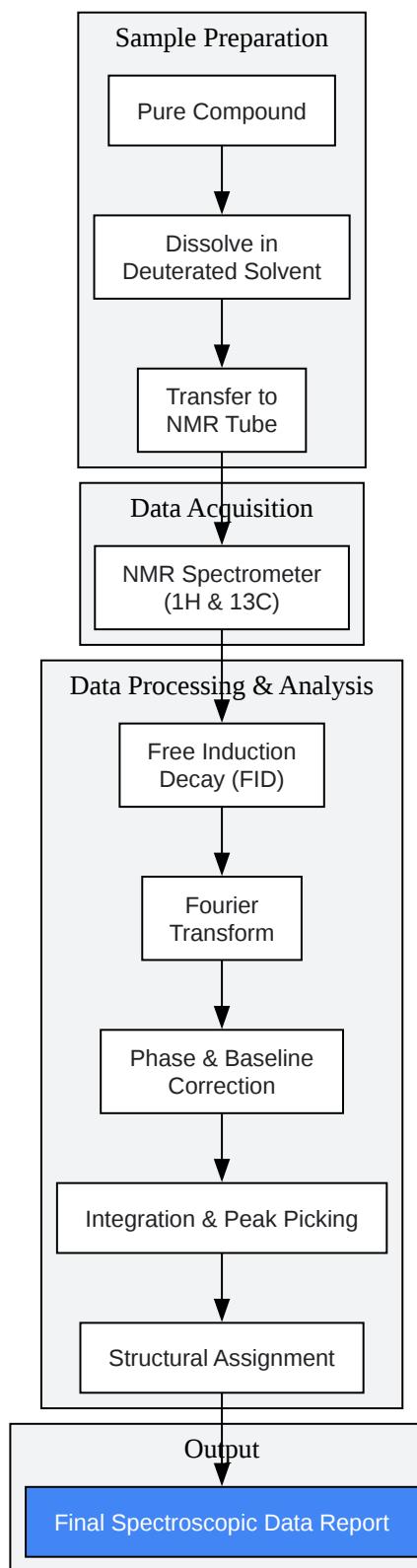
Data sourced from a supplementary information document provided by Princeton University.[\[1\]](#)

Table 2: ¹³C NMR Data Comparison (126 MHz, CDCl₃)

Compo und Name	δ 155.0	δ 79.3	δ 62.8	δ 56.9	δ 46.4	δ 28.7	Other Key Signals (δ ppm)
tert-Butyl 2- (hydroxy methyl)-1 -	155.0	79.3	62.8	56.9	46.4	28.7	31.0, 30.6, 29.3,
indolinec arboxylat e							23.6
tert-Butyl 2- methylpy rrolidine- 1- carboxyla te	154.7	78.9	-	52.9	46.4	28.7	33.1, 23.4, 20.7
tert-Butyl 2- cyclohex ylpyrroli ne-1- carboxyla te	154.7	79.0	-	55.2	46.1	28.7	42.3, 35.5, 34.6, 32.8, 30.7, 26.7, 26.6, 26.4, 23.3
tert-Butyl 2-(2,2- dimethylp ropyl)pyrr olidine-1- carboxyla te	154.5	79.2	-	54.6	45.9	28.9	48.6, 32.9, 30.4, 30.4, 23.4

Data sourced from a supplementary information document provided by Princeton University.[\[1\]](#)

Experimental Protocols


The following is a generalized experimental protocol for acquiring ^1H and ^{13}C NMR spectra, based on standard laboratory practices.

NMR Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg of the analyte is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3). The solution is then transferred to a 5 mm NMR tube.
- **Data Acquisition:**
 - ^1H NMR: Spectra are recorded on a 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl_3 at 7.26 ppm).
 - ^{13}C NMR: Spectra are recorded on the same spectrometer at a frequency of 126 MHz. Chemical shifts are reported in ppm relative to the solvent peak (CDCl_3 at 77.16 ppm).

Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for chemical compound characterization.

[Click to download full resolution via product page](#)

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [macmillan.princeton.edu](https://www.macmillan.princeton.edu) [macmillan.princeton.edu]
- To cite this document: BenchChem. [Spectroscopic Comparison of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate and Related Compounds]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b068817#1h-nmr-and-13c-nmr-data-for-tert-butyl-2-hydroxymethyl-1-indolinecarboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com